

Rucaparib Camsylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Rucaparib camsylate

Cat. No.: B1436095

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An In-depth Examination of the PARP Inhibitor: From Physicochemical Properties to Clinical Efficacy

This technical guide provides a comprehensive overview of **rucaparib camsylate**, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical information, mechanism of action, relevant signaling pathways, experimental methodologies, and key clinical data associated with this targeted anti-cancer agent.

Core Compound Information

Rucaparib camsylate is the camsylate salt form of rucaparib. It is a small molecule inhibitor of PARP-1, PARP-2, and PARP-3, enzymes critical for DNA single-strand break repair.

Property	Value
CAS Number	1859053-21-6
Molecular Formula	C ₁₉ H ₁₈ FN ₃ O • C ₁₀ H ₁₆ O ₄ S (or C ₂₉ H ₃₄ FN ₃ O ₅ S)
Molecular Weight	555.67 g/mol

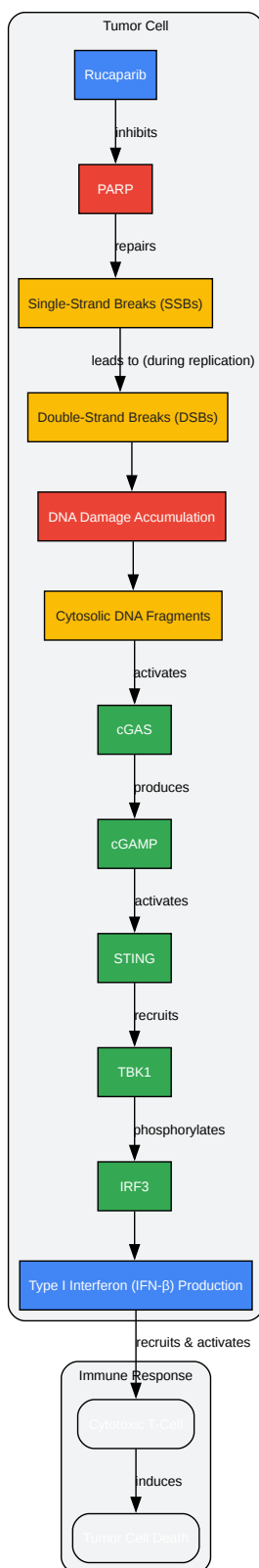
Mechanism of Action and Signaling Pathways

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes. This catalytic inhibition prevents the repair of DNA single-strand breaks (SSBs). During DNA replication, unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a process known as synthetic lethality.

Recent research has also elucidated the role of other signaling pathways in rucaparib's anti-tumor activity, including the STING and mTOR pathways.

Rucaparib and the STING Pathway

Inhibition of PARP by rucaparib leads to an accumulation of cytoplasmic DNA fragments from damaged cancer cells. This cytosolic DNA is detected by the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Activation of STING triggers a type I interferon response, which in turn promotes an anti-tumor immune response by enhancing the recruitment and activity of cytotoxic T-cells.

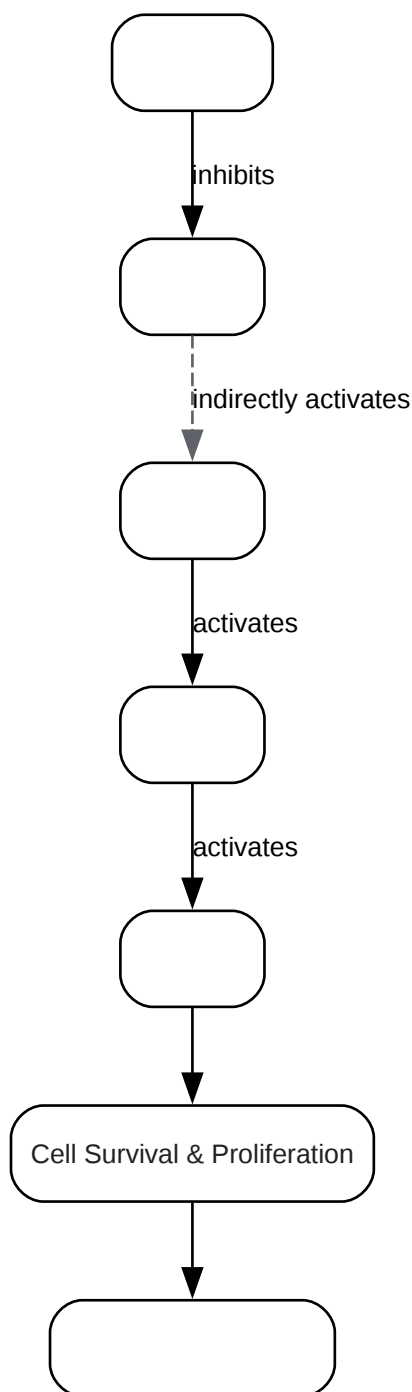


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Rucaparib-induced activation of the cGAS-STING pathway.

Rucaparib's Influence on the mTOR Pathway

Studies have shown that PARP inhibition by rucaparib can lead to the activation of the PI3K/mTOR signaling pathway. This activation is thought to be a potential mechanism of resistance to PARP inhibitors. Therefore, combining rucaparib with mTOR inhibitors is being explored as a therapeutic strategy to overcome this resistance.



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Rucaparib's potential impact on the mTOR signaling pathway.

Quantitative Data Summary

The efficacy and safety of rucaparib have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Preclinical Inhibitory Activity

Target	IC ₅₀ (nM)	Assay Type
PARP-1	1.4	Enzyme Assay
PARP-2	0.5	Enzyme Assay
PARP-3	28	Enzyme Assay

Clinical Efficacy in Ovarian Cancer (ARIEL3 Trial)

Patient Subgroup	Hazard Ratio (vs. Placebo)	Median Progression-Free Survival (Rucaparib)	Median Progression-Free Survival (Placebo)
BRCA-mutant	0.23	16.6 months	5.4 months
HRD-positive	0.32	13.6 months	5.4 months
Intent-to-treat	0.36	10.8 months	5.4 months

Clinical Efficacy in Prostate Cancer (TRITON2 Trial)

Patient Subgroup (BRCA1/2 mutant)	Endpoint	Value
Measurable Disease	Objective Response Rate (ORR)	43.9%
All Patients	PSA Response Rate	52.0%

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments used to characterize the activity of rucaparib.

PARP Inhibition Assay (Enzyme-Based)

Objective: To determine the in vitro inhibitory activity of rucaparib against PARP enzymes.

Methodology:

- **Reagents and Materials:** Recombinant human PARP-1, -2, or -3; NAD⁺; biotinylated-NAD⁺; streptavidin-coated plates; appropriate buffers and wash solutions; detection antibody.
- **Procedure:** a. Add PARP enzyme to streptavidin-coated microplate wells containing a histone-coated substrate. b. Add varying concentrations of rucaparib or vehicle control. c. Initiate the PARP reaction by adding a mixture of NAD⁺ and biotinylated-NAD⁺. d. Incubate at room temperature for 1 hour. e. Wash plates to remove unincorporated NAD⁺. f. Add a horseradish peroxidase-conjugated anti-biotin antibody and incubate for 1 hour. g. Add a chemiluminescent HRP substrate and measure the signal using a luminometer.
- **Data Analysis:** Calculate the percent inhibition for each rucaparib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

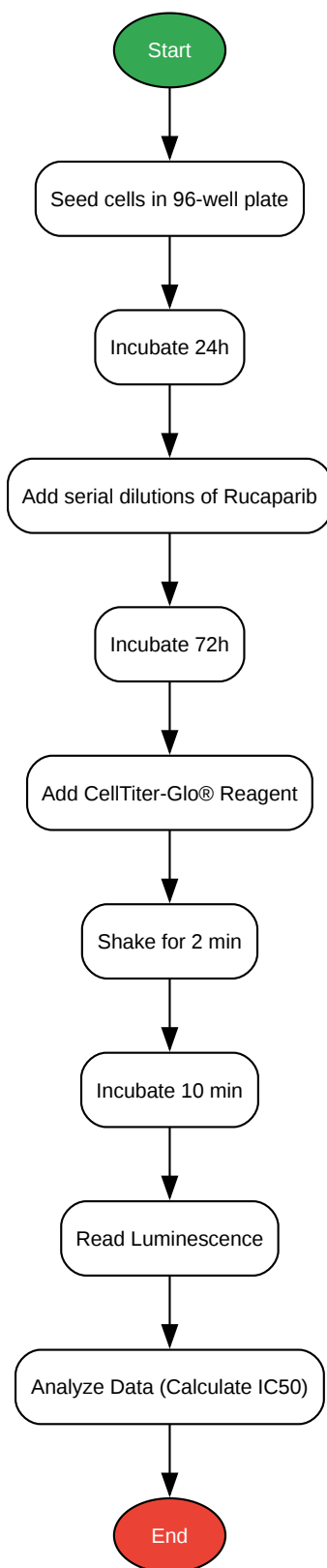
Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the cytotoxic effect of rucaparib on cancer cell lines.

Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with a serial dilution of rucaparib or vehicle control for 72 hours.

- Assay Procedure: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of viable cells. Calculate the IC₅₀ value.



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Workflow for a CellTiter-Glo® cell viability assay.

Immunofluorescence for DNA Damage (γH2AX Foci Formation)

Objective: To visualize and quantify DNA double-strand breaks in cells following rucaparib treatment.

Methodology:

- Cell Culture and Treatment: Grow cells on glass coverslips and treat with rucaparib or vehicle control for the desired time.
- Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Immunostaining: a. Block with 1% BSA in PBST for 1 hour. b. Incubate with a primary antibody against γH2AX overnight at 4°C. c. Wash with PBST. d. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
- Mounting and Imaging: Mount coverslips onto microscope slides with a DAPI-containing mounting medium. Acquire images using a fluorescence microscope.
- Quantification: Use image analysis software to count the number of γH2AX foci per nucleus.

This technical guide serves as a foundational resource for understanding the key technical aspects of **rucaparib camsylate**. The provided data and protocols are intended to facilitate further research and development in the field of targeted cancer therapy.

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